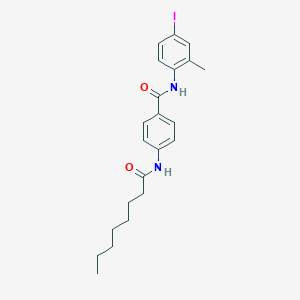![molecular formula C26H20N4OS B11557860 2-{[(E)-(5-{4-[(E)-phenyldiazenyl]phenyl}furan-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11557860.png)
2-{[(E)-(5-{4-[(E)-phenyldiazenyl]phenyl}furan-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzothiophene intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxaldehyde and furan-2-carboxylic acid.
Benzothiophene Derivatives: Compounds with the benzothiophene ring, such as benzothiophene-2-carboxylic acid.
Phenyl Diazene Derivatives: Compounds with the phenyl diazene group, such as azobenzene
Uniqueness
2-[(E)-[(5-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}FURAN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its combination of the furan, benzothiophene, and phenyl diazene moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H20N4OS |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(E)-[5-(4-phenyldiazenylphenyl)furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C26H20N4OS/c27-16-23-22-8-4-5-9-25(22)32-26(23)28-17-21-14-15-24(31-21)18-10-12-20(13-11-18)30-29-19-6-2-1-3-7-19/h1-3,6-7,10-15,17H,4-5,8-9H2/b28-17+,30-29? |
InChI Key |
DZGXQTANPNRZJP-OJJKYLEPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(O3)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11557782.png)
![4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11557784.png)
![N-[(1Z)-3-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557794.png)
![N,N'-bis[(Z)-(4-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11557798.png)
![1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}](/img/structure/B11557801.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557810.png)
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11557818.png)

![7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11557826.png)
![6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557831.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11557840.png)
![3,4-dibromo-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11557843.png)
![N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide](/img/structure/B11557855.png)
